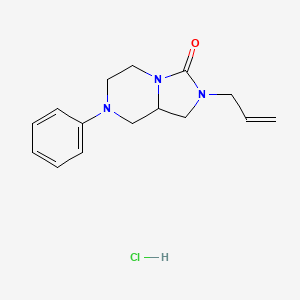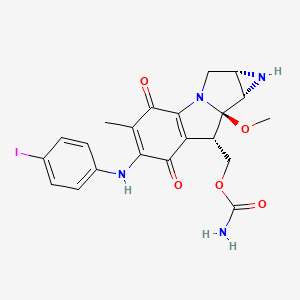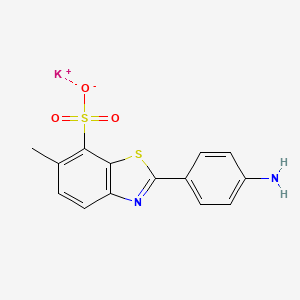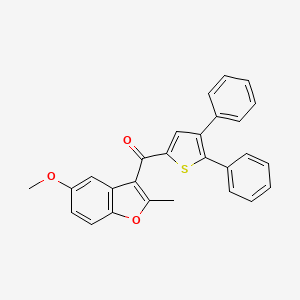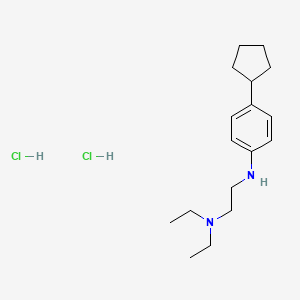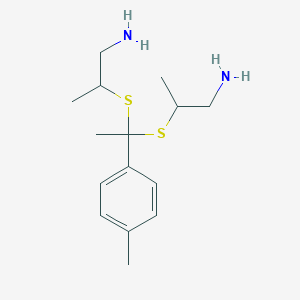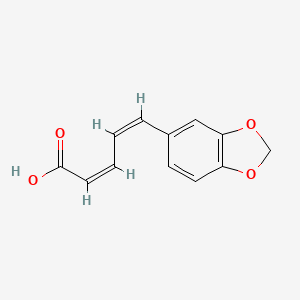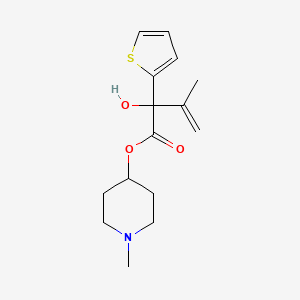
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester is a complex organic compound with a unique structure that combines elements of butenoic acid, thienyl groups, and piperidyl esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester typically involves multiple steps, starting with the preparation of the core butenoic acid structure. This is followed by the introduction of the thienyl group and the piperidyl ester moiety. Common reagents used in these reactions include thionyl chloride, piperidine, and various catalysts to facilitate esterification and substitution reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under carefully monitored conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as distillation, crystallization, and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or bind to receptors that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butenoic acid derivatives: These compounds share the core butenoic acid structure but differ in their substituents.
Thienyl-containing compounds: These compounds contain the thienyl group and may have similar biological activities.
Piperidyl esters: These compounds feature the piperidyl ester moiety and are often used in medicinal chemistry.
Uniqueness
3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 1-methyl-4-piperidyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
102367-38-4 |
|---|---|
Molekularformel |
C15H21NO3S |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-hydroxy-3-methyl-2-thiophen-2-ylbut-3-enoate |
InChI |
InChI=1S/C15H21NO3S/c1-11(2)15(18,13-5-4-10-20-13)14(17)19-12-6-8-16(3)9-7-12/h4-5,10,12,18H,1,6-9H2,2-3H3 |
InChI-Schlüssel |
VVSIUOLJSADEPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C1=CC=CS1)(C(=O)OC2CCN(CC2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


